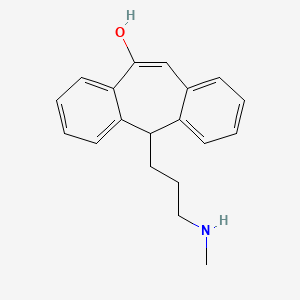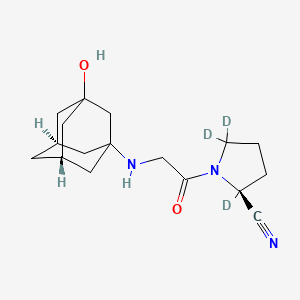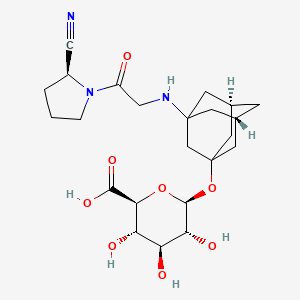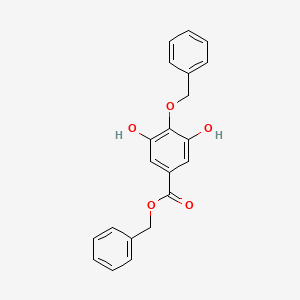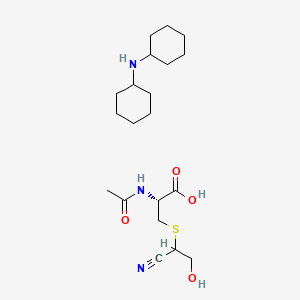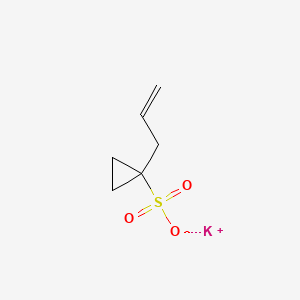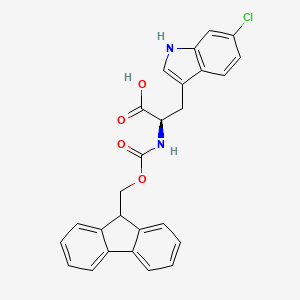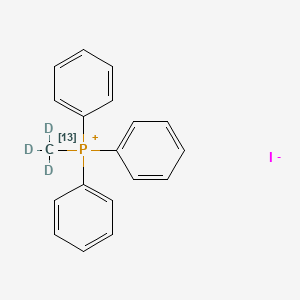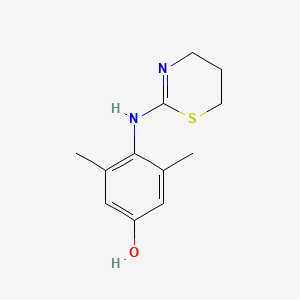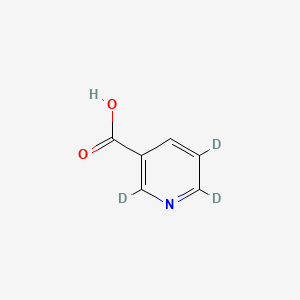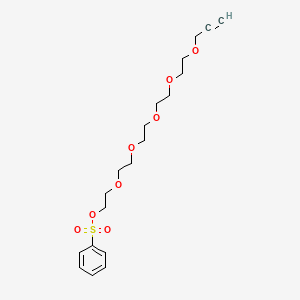
3,6,9,12,15-Pentaoxaoctadec-17-YN-1-OL 1-benzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6,9,12,15-Pentaoxaoctadec-17-YN-1-OL 1-benzenesulfonate, commonly known as PBD-17, is a chemical compound that has gained attention in the field of scientific research due to its unique properties. PBD-17 is a versatile compound that has shown potential in various applications, including biomedical research, drug delivery, and material science.
Mechanism of Action
The mechanism of action of PBD-17 is not fully understood. However, studies have shown that PBD-17 can interact with cell membranes and alter their properties. PBD-17 has also been shown to have an effect on the activity of enzymes involved in cell signaling pathways.
Biochemical and Physiological Effects:
PBD-17 has been shown to have a range of biochemical and physiological effects. Studies have shown that PBD-17 can induce apoptosis, or programmed cell death, in cancer cells. PBD-17 has also been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the main advantages of using PBD-17 in lab experiments is its versatility. PBD-17 can be used in a range of applications, including drug delivery and biosensing. However, the synthesis of PBD-17 can be challenging, and the compound can be expensive to produce. Additionally, the mechanism of action of PBD-17 is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on PBD-17. One area of interest is the development of new drug delivery systems using PBD-17. Researchers are also interested in exploring the potential of PBD-17 in the treatment of inflammatory diseases. Additionally, there is interest in studying the mechanism of action of PBD-17 in more detail to better understand its potential applications.
Synthesis Methods
The synthesis of PBD-17 involves a multi-step process that requires expertise in organic chemistry. The most common method for synthesizing PBD-17 is through the reaction of 1-bromo-3,6,9,12,15-pentaoxaoctadec-17-yne with sodium benzenesulfonate. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, under an inert atmosphere.
Scientific Research Applications
PBD-17 has shown potential in various scientific research applications. One of the most promising applications of PBD-17 is in the field of drug delivery. PBD-17 has been used to encapsulate drugs and deliver them to targeted cells in the body. PBD-17 has also been used in the development of biosensors, which can detect specific molecules in biological samples.
properties
IUPAC Name |
2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl benzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O8S/c1-2-8-22-9-10-23-11-12-24-13-14-25-15-16-26-17-18-27-28(20,21)19-6-4-3-5-7-19/h1,3-7H,8-18H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJGNAIXOLZMPNL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCOCCOCCOS(=O)(=O)C1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O8S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80676101 |
Source


|
| Record name | 3,6,9,12,15-Pentaoxaoctadec-17-yn-1-yl benzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80676101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6,9,12,15-Pentaoxaoctadec-17-YN-1-OL 1-benzenesulfonate | |
CAS RN |
1215741-85-7 |
Source


|
| Record name | 3,6,9,12,15-Pentaoxaoctadec-17-yn-1-yl benzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80676101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

